Bitoscanate
Description
Historical Perspective of Bitoscanate within Anthelmintic Drug Development
The history of anthelmintic drugs spans centuries, with early approaches relying on traditional remedies derived from natural sources like garlic, bitter melon, and neem leaves. centurionhealthcare.com The 18th and 19th centuries saw European scientists investigating these traditional treatments, leading to the discovery of substances like mercury and santonin (B1680769) with anthelmintic properties. centurionhealthcare.com The early 20th century marked the advent of synthetic anthelmintics, with piperazine (B1678402) being synthesized in 1904 and proving effective against various parasitic worms. centurionhealthcare.com
This compound emerged within this evolving landscape of anthelmintic research. It is described as an organic chemical compound used in the treatment of hookworms. glpbio.com Research from the mid-20th century, such as studies published in the late 1960s and early 1970s, explored the clinical efficacy of this compound, sometimes referred to as phenylene di-iso-thiocyanate, against hookworm and roundworm infestations. glpbio.comresearchgate.net Its preparation involves materials like mustard powder acid, and it belongs to the broader class of isothiocyanate compounds, which are found in nature, particularly in plants like those in the mustard family (Brassicaceae). ncats.ionih.gov
Clinical trials conducted in India involving thousands of hookworm-infected patients indicated a high efficacy for this compound against hookworms (Ancylostoma and Necator). nih.govnih.gov Studies also examined its effectiveness against Trichuris species, although results regarding trichuricidal activity were conflicting, showing good activity in some settings but not consistently in others. nih.govnih.gov this compound was also found to be effective against giardiasis and the dwarf tapeworm Hymenolepis nana. nih.gov
Evolution of Anthelmintic Chemotherapy and the Niche of this compound
The evolution of anthelmintic chemotherapy has seen the introduction of various drug classes with different mechanisms of action. Early drugs often targeted energy production or the neuromuscular system of parasites. slideshare.netbasu.org.in The latter half of the 20th century saw the development of highly effective broad-spectrum anthelmintics, including the benzimidazoles (such as albendazole (B1665689) and mebendazole) and macrocyclic lactones (like ivermectin). centurionhealthcare.comresearchgate.netfrontiersin.org These compounds became cornerstones of therapy for many helminthic infections in both humans and animals due to their broad activity and safety profiles. researchgate.netresearchgate.net
Within this evolution, this compound occupied a niche, particularly noted for its efficacy against hookworms. glpbio.comncats.ionih.gov While the benzimidazoles and ivermectin gained prominence for their broader spectrum and widespread use in mass drug administration programs, this compound was recognized for its specific utility against certain nematode infections. researchgate.netfrontiersin.orgfrontiersin.org Its mechanism of action involves interfering with the oxidative phosphorylation process in parasites, which ultimately leads to their death. ontosight.ai This mechanism distinguishes it from other classes like benzimidazoles, which primarily disrupt energy metabolism by binding to tubulin, or macrocyclic lactones, which affect chloride ion channels. researchgate.netflvc.org
Despite its demonstrated efficacy against specific parasites, this compound did not achieve the same level of global adoption or inclusion in major control programs as the widely used benzimidazoles or ivermectin. This could be attributed to various factors, including the emergence of newer drugs with broader spectra, potential limitations in its efficacy against all soil-transmitted helminths, or other considerations that influenced drug selection for large-scale interventions.
Recognition of Soil-Transmitted Helminthiasis as a Neglected Tropical Disease
Soil-transmitted helminthiasis (STH), caused by parasitic worms like Ascaris lumbricoides, Trichuris trichiura, and hookworms (Ancylostoma duodenale and Necator americanus), affects a significant portion of the world's population, particularly in tropical and subtropical regions with poor sanitation. researchgate.netfrontiersin.orgwikipedia.org These infections have long been a major public health problem, causing chronic morbidity, including anemia, stunted growth, impaired cognitive development, and reduced physical activity, especially in children. wikipedia.orgnih.gov
The recognition of STH as a Neglected Tropical Disease (NTD) has been a crucial step in bringing attention and resources to combat these prevalent infections. NTDs are a diverse group of conditions common in low-income populations that generally receive less funding and attention compared to diseases like HIV/AIDS, tuberculosis, and malaria. wikipedia.org The World Health Organization (WHO) and other global health bodies have increasingly prioritized NTDs, including STH, setting targets for control and elimination of morbidity. beilstein-journals.orgwho.int This recognition highlights the significant burden these diseases place on affected communities and underscores the need for sustained efforts in prevention, control, and treatment. nih.govwho.intplos.org
The Imperative for Novel Anthelmintic Agents and Drug Repurposing Strategies
The continued high prevalence of STH, despite existing control programs, and the ever-present threat of drug resistance underscore the urgent need for novel anthelmintic agents and alternative treatment strategies. researchgate.netfrontiersin.orgfrontiersin.org The reliance on a limited number of drugs, primarily albendazole and mebendazole (B1676124), for mass drug administration raises concerns about the potential development of resistance in human helminth populations, as has been observed in animal helminths. researchgate.netresearchgate.net Furthermore, existing drugs may have limitations in their efficacy against certain STH species, such as the lower efficacy of benzimidazoles against Trichuris trichiura at single doses used in mass treatment campaigns. nih.govfrontiersin.orgfrontiersin.org
This imperative has led to renewed efforts in anthelmintic drug discovery and development. Given the high cost and lengthy timeline associated with developing entirely new drugs, drug repurposing has become a central strategy. researchgate.netfrontiersin.orgnih.gov This involves finding new uses for compounds already approved for other indications or previously investigated but not fully developed. researchgate.netnih.gov Veterinary anthelmintics, in particular, are attractive candidates for repurposing for human STH infections due to existing data on their use and regulatory profiles in animals. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diisothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWQUXGVXQELIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S2 | |
| Record name | BITOSCANATE | |
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DSSTOX Substance ID |
DTXSID3046532 | |
| Record name | p-Phenylene bis(isothiocyanate) | |
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Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bitoscanate appears as odorless colorless crystals. Melting point 132 °C. | |
| Record name | BITOSCANATE | |
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Solubility |
Practically insoluble in water. Sol in alcohol, chloroform., Soluble in acetone and acetic acid | |
| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
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Vapor Pressure |
6.2X10-5 mm Hg at 25 °C /Estimated/ | |
| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
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Color/Form |
Colorless needles, Yellowish-white, crystalline powder | |
CAS No. |
4044-65-9 | |
| Record name | BITOSCANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | p-Phenylene diisothiocyanate | |
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| Record name | Bitoscanate [INN] | |
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| Record name | BITOSCANATE | |
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| Record name | Benzene, 1,4-diisothiocyanato- | |
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| Record name | p-Phenylene bis(isothiocyanate) | |
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| Record name | Bitoscanate | |
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| Record name | BITOSCANATE | |
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| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
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Melting Point |
270 °F (EPA, 1998), 132 °C | |
| Record name | BITOSCANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4885 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | PHENYLENE-1,4-DIISOTHIOCYANATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6435 | |
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Synthesis and Derivatization Methodologies for Bitoscanate and Analogues
Established Synthetic Pathways for Bitoscanate Production
Established methods for synthesizing this compound typically involve reactions that introduce the isothiocyanate functional group onto a benzene (B151609) ring.
Synthesis via Thiophosgene (B130339)
One established synthetic pathway for this compound production involves the use of thiophosgene (CSCl2) wikipedia.orgnih.govuni.lu. Thiophosgene is a reactive red liquid with two reactive C-Cl bonds wikipedia.org. It is known to react with primary amines to yield isothiocyanates nih.gov. While the specific detailed reaction scheme for this compound synthesis using thiophosgene from p-phenylenediamine (B122844) was not explicitly detailed in the search results, the general reactivity of thiophosgene with primary amines suggests a plausible route involving the reaction of 1,4-phenylenediamine with thiophosgene to form the diisothiocyanate. One source mentions the reaction scheme of the synthesis of a bridge component, this compound, noting that thiophosgene is miscible in an acetone-water mixture, as is p-phenylenediamine .
Purity Assessment and Isolation Techniques
Achieving high purity is crucial in chemical synthesis. While specific detailed purity assessment and isolation techniques for this compound were not extensively described in the search results, general principles of chemical synthesis apply. Isolation methods often involve separating the target molecule from reaction mixtures and byproducts google.com. Purity assessment can be performed using various analytical techniques. One source mentions a purity of 98% for p-Phenylene diisothiocyanate (this compound) amerigoscientific.commedchemexpress.com. Another study notes that a final product (a derivative) was isolated by reversed-phase C18 chromatography with a yield of 55% after reaction with this compound biorxiv.org. General isolation methods can include techniques like solid phase extraction, liquid/liquid partitioning, and chromatography google.com.
Exploration of Novel Synthetic Approaches for Enhanced Yield and Purity
The search for novel synthetic approaches aims to improve reaction efficiency, increase product yield, and enhance purity. While specific novel methods exclusively for this compound synthesis with reported enhanced yield and purity were not prominently detailed, research in isothiocyanate synthesis in general explores various alternative reagents and conditions nih.gov. For instance, methods for synthesizing isothiocyanates from amines using carbon disulfide followed by desulfurization with various agents, including iodine or microwave-assisted techniques, have been explored nih.govresearchgate.net. The development of new catalysts and solvent-free reactions are also areas of interest in polymer synthesis, which could potentially influence approaches for monomer synthesis like this compound .
Derivatization Strategies for this compound Analogues
Derivatization of this compound involves modifying its structure to create analogues with potentially altered properties. These strategies primarily focus on the reactive isothiocyanate groups and the phenylene backbone.
Chemical Modification of the Isothiocyanate Functional Groups
The isothiocyanate functional group (-N=C=S) is highly reactive and can undergo various chemical transformations nih.gov. A key reaction is the addition of nucleophiles, such as amines or alcohols, across the carbon-nitrogen double bond, leading to the formation of thioureas or thiocarbamates, respectively nih.govgoogle.com. One study describes the chemical coupling of amino groups from capsid proteins to the isothiocyanate function of ligands, resulting in a stable thiourea (B124793) linkage biorxiv.org. This type of reaction is a common strategy for conjugating isothiocyanates to biomolecules or other structures. The reactivity of isothiocyanate groups with amines is noted to be very efficient, often resulting in high yields (usually over 90%) google.com.
Catalytic Methodologies in this compound and Analogue Synthesis
Catalysis plays a significant role in modern chemical synthesis, enabling higher conversion rates, faster reactions, and improved selectivity . Various catalytic methodologies have been explored for the synthesis of isothiocyanates and their derivatives.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a prominent tool in asymmetric synthesis, including the synthesis of aza-spirocyclic compounds from isothiocyanates and isocyanides sci-hub.box. Tertiary amines, for example, have been investigated as organocatalysts for the sulfurization of isocyanides with elemental sulfur to yield isothiocyanates nih.govrsc.org. This approach offers a more sustainable route compared to methods using toxic metal catalysts or reagents nih.govrsc.org. Studies have shown that catalytic amounts of amine bases, particularly DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can effectively catalyze this conversion nih.govrsc.org.
In the context of aza-spirocyclic compound synthesis, organocatalysis, particularly hydrogen-bonding catalysis, has been successful in developing enantioselective versions of cycloaddition reactions involving isothiocyanates sci-hub.box.
Cyclodextrins (CDs), cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior, can form inclusion complexes with other molecules researchgate.netbiorxiv.org. This ability has been leveraged in various chemical processes, including synthesis and drug delivery researchgate.netbiorxiv.orgrsc.org. While the direct cyclodextrin-assisted synthesis of this compound is not extensively detailed in the provided results, cyclodextrins have been shown to interact with isothiocyanates and can influence reaction environments researchgate.netbiorxiv.org.
For example, β-cyclodextrin has been investigated as a pseudo-catalyst in the polymerization of δ-valerolactone, demonstrating that its inclusion ability can facilitate reactions, even in the solid state . Functionalized cyclodextrins, such as azido-β-cyclodextrins, have been used in reaction sequences involving Staudinger and aza-Wittig reactions with CO2 and amino derivatives to form ureido-β-cyclodextrins rsc.org. The complexation of isothiocyanates like allyl isothiocyanate (AITC) by α- and β-cyclodextrin has been studied, showing that inclusion complexes can be formed, which can affect properties like solubility and controlled release researchgate.netbiorxiv.org. This suggests a potential for cyclodextrin-assisted methodologies to influence reactions involving isothiocyanates by providing a specific microenvironment or acting as a carrier researchgate.netbiorxiv.org.
Organocatalysis in Isothiocyanate Chemistry
Analytical Method Development for Characterization of this compound and its Derivatives
Accurate characterization of this compound and its derivatives is crucial for confirming their structure, purity, and properties. Various analytical techniques are employed for this purpose.
Elemental analysis can be used to determine the percentage composition of elements like carbon, hydrogen, and nitrogen in this compound . FTIR spectroscopy is a valuable tool for identifying functional groups; this compound shows a characteristic broad absorption around 2000 cm⁻¹ corresponding to the isothiocyanate group .
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are utilized to assess the purity of this compound and its derivatives . HPLC with a UV-VIS detector can be used, although compounds lacking conjugated double bonds, like native β-cyclodextrin, would not be visible with this detection method .
Other analytical techniques mentioned in the context of characterizing isothiocyanate derivatives or related compounds include UV-vis spectroscopy, Differential Scanning Calorimetry (DSC), Transmission Electron Microscopy (TEM), Small-Angle X-ray Scattering (SAXS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (including MALDI-TOF), X-ray Diffraction (XRD), Thermogravimetric Analysis (TGA), contact angle measurement, Atomic Force Microscopy (AFM), and Energy-Dispersive X-ray Spectroscopy (EDX) biorxiv.orgbiorxiv.orgrsc.orgmdpi.comresearchgate.net. These methods provide information on structural confirmation, thermal properties, morphology, molecular weight, purity, and elemental distribution.
For instance, FTIR analysis has been used to validate the structure of polythiourea synthesized from p-phenylene diisothiocyanate mdpi.com. TGA analysis can provide information on the thermal degradation profile of materials containing this compound derivatives mdpi.com. EDX mapping can confirm the distribution of elements, such as copper in a polythiourea-copper composite membrane synthesized using p-phenylene diisothiocyanate mdpi.comresearchgate.net.
Analytical methods are also developed to study the behavior of isothiocyanates in different environments, such as the controlled release characteristics of isothiocyanate inclusion complexes with cyclodextrins, which can be influenced by factors like relative humidity and the type of cyclodextrin (B1172386) researchgate.net.
Pharmacological Spectrum and Efficacy of Bitoscanate
Anthelmintic Efficacy Across Diverse Helminth Species
Research has demonstrated Bitoscanate's efficacy against a variety of helminth parasites affecting humans and animals. Its activity is notably pronounced against hookworms, but studies have also explored its effects on other soil-transmitted helminths and various parasitic organisms.
Efficacy against Hookworm Species (e.g., Necator americanus, Ancylostoma duodenale, Ancylostoma ceylanicum)
This compound is recognized for its effectiveness against hookworm infections caused by species such as Necator americanus and Ancylostoma duodenale. wikipedia.org These hookworms are significant soil-transmitted helminths that infect humans. The compound's activity targets these parasites within the host's gastrointestinal tract.
Activity against Other Soil-Transmitted Helminths (e.g., Ascaris lumbricoides, Trichuris trichiura)
Beyond hookworms, this compound has shown activity against other soil-transmitted helminths, including Ascaris lumbricoides (the common roundworm) and Trichuris trichiura (the human whipworm). nih.govnih.govcdc.gov While its efficacy may vary compared to hookworms, its impact on these nematodes contributes to its potential as a broader anthelmintic agent.
Efficacy against other Parasitic Organisms (e.g., Giardia, Hymenolepis nana, Strongyloides ratti)
Studies have also investigated this compound's effects on other parasitic organisms. This includes activity against Giardia, a protozoan parasite that causes giardiasis, and certain helminths like Hymenolepis nana (dwarf tapeworm) and Strongyloides ratti. mdpi.comdovepress.comcdc.govmdpi.commdpi.comresearchgate.net The spectrum of activity extending to these diverse parasites suggests a broader pharmacological profile beyond typical intestinal nematodes.
Comparative Pharmacological Studies with Established Anthelmintics
Comparative studies have been conducted to evaluate the efficacy of this compound relative to other commonly used anthelmintics, such as benzimidazoles, pyrantel (B1679900), and levamisole (B84282). These comparisons help to position this compound within the landscape of available treatments.
Comparison with Benzimidazoles
Comparisons between this compound and benzimidazole (B57391) anthelmintics, such as mebendazole (B1676124) and albendazole (B1665689), have been explored. nih.govwikipedia.orgwikipedia.orgmims.commims.comguidetopharmacology.orgnih.gov Benzimidazoles are known for their broad spectrum of activity against various intestinal parasites. Comparative studies assess the relative efficacy and potential advantages of this compound in treating specific helminthic infections when compared to these widely used compounds.
Comparison with Pyrantel and Levamisole
This compound's efficacy has also been compared to that of pyrantel and levamisole. nih.govwikipedia.orgwikipedia.orgmims.comfishersci.finih.gov Pyrantel is effective against hookworms and roundworms, while levamisole is used for ascariasis and hookworm infections. nih.govwikipedia.orgwikipedia.org Comparative pharmacological studies provide insights into how this compound performs against specific parasites when benchmarked against these established anthelmintics.
Here is a summary of the anthelmintic efficacy of this compound across various parasites:
| Parasite Species | Type of Organism | Demonstrated Efficacy |
| Necator americanus | Hookworm | Yes |
| Ancylostoma duodenale | Hookworm | Yes |
| Ancylostoma ceylanicum | Hookworm | Yes |
| Ascaris lumbricoides | Roundworm | Yes |
| Trichuris trichiura | Whipworm | Yes |
| Giardia | Protozoan | Yes |
| Hymenolepis nana | Tapeworm | Yes |
| Strongyloides ratti | Nematode | Yes |
Note: This table summarizes the types of organisms against which this compound has shown efficacy based on the provided information.
Here is a summary comparing this compound with other anthelmintics against specific parasites based on the provided information:
| Anthelmintic | Class | Activity against Hookworms | Activity against Ascaris | Activity against Trichuris | Activity against Giardia |
| This compound | Isothiocyanate | Yes | Yes | Yes | Yes |
| Mebendazole | Benzimidazole | Yes | Yes | Yes | Yes (less preferred) wikipedia.org |
| Albendazole | Benzimidazole | Yes | Yes | Yes | Yes dovepress.comwikipedia.org |
| Pyrantel | Tetrahydropyrimidine | Yes | Yes | No | No |
| Levamisole | Imidazothiazole | Yes | Yes | No | No |
Comparison with Other Isothiocyanate Anthelmintics
This compound is a member of the isothiocyanate class of anthelmintic compounds d-nb.info. The p-phenylene diisothiocyanate structure of this compound serves as a precursor in the synthesis of other anthelmintic agents, such as amoscanate (B1667255) (4-isothiocyanato-4′-nitrodiphenylamine) amerigoscientific.com. In historical comparisons of anthelmintic efficacy against hookworm, phenylene-diisothiocyanate (this compound) was evaluated alongside drugs like bephenium (B1220002) hydroxynaphthoate (B12740854) and tetrachlorethylene in studies conducted in different geographical regions jsparasitol.org. While direct, comprehensive comparative efficacy data across a wide range of isothiocyanate anthelmintics are limited in the provided information, the use of the Necator americanus-hamster model facilitated the screening of several hundred isothiocyanates for anthelmintic activity indexcopernicus.com.
In Vitro Efficacy Assessments
In vitro studies have been conducted to evaluate the efficacy of this compound against various helminth species and developmental stages. As part of a large-scale screening of FDA-approved drugs, this compound was tested for its activity against laboratory models of human intestinal nematode infections nih.gov, researchgate.net, d-nb.info. This compound was also assessed for its activity against adult Sparicotyle chrysophrii, a monogenean fish parasite, in vitro mdpi.com.
Larval Stage Susceptibility Assays (e.g., L1, L3)
This compound demonstrated activity against Ancylostoma ceylanicum third-stage larvae (L3) in vitro. In a screening study, this compound revealed an activity exceeding 60% against A. ceylanicum L3 following incubation at a concentration of 200 µM for 72 hours nih.gov, researchgate.net, d-nb.info. This compound was among the compounds that advanced to further in vitro testing against Trichuris muris first-stage larvae (L1) and Heligmosomoides polygyrus L3 nih.gov, researchgate.net, d-nb.info.
Adult Worm Viability Assessments
Assessment of this compound's activity against adult helminth stages has also been performed. Against adult Ancylostoma ceylanicum, this compound exhibited low activity, defined as less than 60% activity, at a concentration of 50 µM d-nb.info. This compound was included in further in vitro screens against adult Trichuris muris and adult Heligmosomoides polygyrus nih.gov, researchgate.net, d-nb.info. In a separate study evaluating compounds against adult Sparicotyle chrysophrii, this compound at a concentration of 1 mM resulted in 100% mortality of the parasites after 24 hours of exposure mdpi.com.
Table 1: Summary of In Vitro Efficacy Data for this compound (Note: This table is intended to be interactive in a digital format)
| Parasite Species | Stage Tested | Concentration | Incubation Time | Observed Activity / Mortality | Source |
| Ancylostoma ceylanicum | L3 | 200 µM | 72 hours | > 60% activity | d-nb.infonih.govresearchgate.net |
| Ancylostoma ceylanicum | Adult | 50 µM | Not specified | < 60% activity | d-nb.info |
| Sparicotyle chrysophrii | Adult | 1 mM | 24 hours | 100% mortality | mdpi.com |
In Vivo Efficacy Assessments in Animal Models
In vivo studies utilizing animal models have been instrumental in evaluating the efficacy of this compound against helminth infections. Rodent models, particularly hamsters infected with Necator americanus, have been used extensively for screening anthelmintic compounds, including isothiocyanates like this compound indexcopernicus.com. Mouse models infected with Heligmosomoides polygyrus and Trichuris muris were also used in a drug screening study that included this compound, although specific in vivo efficacy data for this compound in these models were not detailed in the provided snippets nih.gov, researchgate.net, d-nb.info.
Rodent Models of Helminth Infections
The Necator americanus-hamster model has been considered a reliable in vivo system for identifying compounds with anthelmintic activity indexcopernicus.com. This model was utilized in the primary screening of several hundred isothiocyanates indexcopernicus.com. Studies using this model revealed that both adult and immature stages of Necator americanus demonstrated high susceptibility to this class of compounds indexcopernicus.com.
Assessment of Worm Burden Reduction and Egg Reduction Rates
In the Necator americanus-hamster model, this compound has shown significant efficacy in reducing worm burden. Administration of single oral doses ranging from 30 to 60 mg/kg to hamsters with non-patent 37-day old infections resulted in a reduction of 94% to 99% of the total parasite burden indexcopernicus.com. Furthermore, a single oral dose of 25 mg/kg achieved complete elimination of worms in hamsters with adult mature patent Necator americanus infections indexcopernicus.com. While a human study mentioned an egg reduction of over 95% in a high percentage of patients nih.gov, focusing on animal models as requested, the hamster data demonstrates a substantial impact on parasite load.
Table 2: Summary of In Vivo Efficacy Data for this compound in Animal Models (Note: This table is intended to be interactive in a digital format)
| Animal Model | Parasite Species | Infection Stage Tested | Dose Regimen | Outcome Measured | Efficacy Result | Source |
| Hamster | Necator americanus | Non-patent (37-day) | Single oral dose 30-60 mg/kg | Reduction of total parasites | 94-99% | indexcopernicus.com |
| Hamster | Necator americanus | Adult mature patent | Single oral dose 25 mg/kg | Elimination of worms | Complete | indexcopernicus.com |
Mechanistic Investigations of Bitoscanate S Biological Actions
Elucidation of Anthelmintic Mechanism of Action
The anthelmintic activity of Bitoscanate is understood to stem from its disruptive effects on the fundamental biochemical pathways within parasitic organisms.
Interference with Oxidative Phosphorylation in Parasites
A key aspect of this compound's mechanism involves the inhibition of oxidative phosphorylation within the mitochondria of parasites. This interference disrupts the primary means by which these organisms generate adenosine (B11128) triphosphate (ATP), the essential energy currency for cellular processes amerigoscientific.comnih.govwikipedia.org. While drugs that interfere with electron transport-mediated oxidative phosphorylation are often effective against flukes and tapeworms, their efficacy against roundworms can be limited by penetration issues wikipedia.org. However, this compound is notably effective against hookworms, which are roundworms amerigoscientific.comnih.govuni.lu, suggesting either a specific vulnerability of hookworm oxidative phosphorylation or a more effective uptake mechanism in these parasites compared to others.
Potential Molecular Targets and Pathways within Parasites
While the broad mechanism points to interference with oxidative phosphorylation, the precise molecular targets of this compound within this pathway are not fully elucidated in the available information. The drug's mode of action has been described as involving direct contact with the parasites, leading to the impregnation of their cuticle and accumulation within their digestive tract amerigoscientific.com. The isothiocyanate groups present in this compound are highly reactive and have been suggested to bind irreversibly to biological macromolecules, a process that could contribute to the observed disruption of cellular functions and ultimately parasite death uni.lu. Despite the implication of oxidative phosphorylation, some classifications list this compound under anthelmintics with mechanisms that are not yet fully understood.
Role of Isothiocyanate Moiety in Biological Activity
The presence of the isothiocyanate (-N=C=S) functional groups is considered crucial for the biological activity of this compound nih.gov. These reactive moieties are characteristic of a class of compounds known for their diverse biological effects, including anthelmintic properties. The ability of the isothiocyanate groups to react with nucleophilic centers in biological molecules, such as sulfhydryl groups in proteins, is likely fundamental to this compound's mechanism, potentially leading to the inhibition of vital enzymes or the modification of structural proteins necessary for parasite survival uni.lu.
Structure-Activity Relationship (SAR) Studies for Anthelmintic Potency
Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a compound with its biological efficacy. For this compound, the focus of SAR has been on understanding how its molecular architecture contributes to its anthelmintic potency.
Identification of Key Pharmacophoric Elements
The anthelmintic activity of this compound is intrinsically linked to its chemical structure, specifically the presence and position of its functional groups. The isothiocyanate groups are recognized as the key pharmacophoric elements responsible for its biological effects nih.gov. This compound is chemically defined as 1,4-diisothiocyanatobenzene, highlighting the two isothiocyanate groups attached to a central phenylene ring in a para configuration nih.gov. The aryl isothiocyanate structure, exemplified by this compound and related compounds like amoscanate (B1667255), is a recurring motif in anthelmintic agents.
Correlation between Structural Features and Biological Efficacy
While the importance of the diisothiocyanate moiety is established, detailed research findings specifically delineating the quantitative correlation between systematic structural modifications of the this compound molecule and resulting changes in anthelmintic efficacy were not extensively available in the consulted literature. General SAR principles for isothiocyanates suggest that the nature and position of substituents on the aromatic ring can influence reactivity and interaction with biological targets, thereby impacting potency and spectrum of activity. However, specific data tables or in-depth analyses detailing how alterations to the phenylene ring or modifications of the isothiocyanate groups in this compound affect its efficacy against various parasites were not found within the scope of this review. Studies on related pharmacophores have indicated that specific structural elements and their stereochemistry can be critical for anthelmintic action, suggesting that similar detailed SAR investigations would be valuable for a comprehensive understanding of this compound's activity profile.
Investigation of this compound's Effects on Host Physiological Systems
Investigations into the effects of this compound on host physiological systems have primarily focused on understanding its interactions following administration, particularly concerning the gastrointestinal tract and potential systemic exposure affecting organs such as the liver and kidneys. This compound is described as being partly absorbed from the gastrointestinal tract, with subsequent slow excretion. nih.gov
Gastrointestinal System Interactions
This compound's primary interaction with the host gastrointestinal system stems from its intended use as an anthelmintic, particularly against hookworms. nih.govmedchemexpress.com Studies have noted that untoward effects observed with this compound administration were mild and primarily limited to the gastrointestinal tract. nih.gov As an anthelmintic, its mechanism of action involves direct contact with parasites within the intestine. annualreviews.orgontosight.ai While the precise details of its interaction with the host gastrointestinal mucosa at a cellular level are not extensively detailed in the provided search results, its partial absorption suggests some level of interaction with the intestinal environment. nih.gov
Hepatic and Renal System Considerations
Following absorption from the gastrointestinal tract, this compound is slowly excreted. nih.gov Studies in dogs and humans using 14C-bitoscanate have shown biphasic renal elimination and fall-off of blood concentrations. nih.gov In dogs, after 3 weeks, 80% of the administered 14C was excreted in feces and 12% in urine. nih.gov In humans, after 5 weeks, 55% was excreted in feces and 28% in urine, with 3% still circulating in the blood. nih.gov This protracted excretion profile suggests potential for systemic exposure, which raises considerations for organs involved in metabolism and excretion, such as the liver and kidneys. While one source mentions that there was no significant alteration of laboratory tests performed in a clinical evaluation, suggesting minimal impact on these systems in that specific study, another indicates that this compound should be avoided in patients with liver and kidney disease. nih.govfunaab.edu.ng This highlights the importance of considering hepatic and renal function in the context of this compound exposure.
Cellular and Molecular Responses to this compound Exposure
Research has explored the effects of this compound and related isothiocyanates on cellular and molecular processes, including cell viability, proliferation, apoptosis, and cell cycle modulation.
Impact on Cellular Viability and Proliferation
Studies using various cell lines have investigated the impact of this compound on cellular viability and proliferation. For instance, this compound showed antiproliferative activity against human LoVo cells, assessed as a reduction in cell viability after 72 hours. medchemexpress.com In contrast, treatment with this compound at concentrations ranging from 0.1 to 10 µM for 24, 48, and 72 hours did not induce a significant reduction in viability compared to control in SAF-1 cells, highlighting a non-toxic effect in this specific cellular system. nih.govmdpi.com Another study involving benzyl (B1604629) isothiocyanate (BITC), a related compound, demonstrated that a 1-hour treatment significantly decreased the cell viability of certain human head and neck squamous cell carcinoma (HNSCC) cell lines (HN12, HN8, and HN30) after 24 and 48 hours, while not decreasing the viability of normal keratinocyte cell lines, suggesting selective toxicity towards cancer cells. nih.gov
Induction of Apoptosis and Cell Cycle Modulation
Isothiocyanates, including related compounds like benzyl isothiocyanate (BITC), have been shown to induce apoptosis and modulate the cell cycle in various cell types. BITC has been reported to exert chemopreventive effects in several cancer cells by inducing apoptosis and cell-cycle arrest. nih.gov Studies with BITC in gastric adenocarcinoma cells demonstrated that it triggered cell death mediated by apoptotic pathways, involving the DR4/DR5-regulated caspase-dependent pathway and mitochondrial dysfunction mediated by reactive oxygen species production. nih.gov Specifically, elevated expression of cleaved Caspase-3 and downregulation of the anti-apoptotic protein XIAP were observed in a dose-dependent manner in BITC-treated cells, suggesting the promotion of apoptosis. nih.gov While direct studies on this compound's specific effects on apoptosis and cell cycle modulation in host cells are not extensively detailed in the provided results, the known activities of related isothiocyanates suggest this as a potential area of investigation. Some natural compounds, including derivatives of betulinic acid, have demonstrated the ability to induce apoptosis in various cancer cell lines and influence cell cycle mechanisms. researchgate.net
Toxicological Profile and Safety Assessments of Bitoscanate
Acute Toxicity Studies
Acute toxicity studies provide information on the adverse effects that occur following a single exposure to a substance or multiple exposures within a short period.
Oral Toxicity (LD50)
The oral toxicity of Bitoscanate has been evaluated in animal studies. The reported oral LD50 (Lethal Dose 50%) for mice is 230 mg/kg. nih.govthermofisher.comchemicalbook.comsigmaaldrich.comfishersci.comfishersci.com This value indicates the dose at which 50% of the tested animals are expected to die following oral administration.
| Species | Route of Administration | LD50 (mg/kg) | Source |
| Mouse | Oral | 230 | nih.govthermofisher.comchemicalbook.comsigmaaldrich.comfishersci.comfishersci.com |
| Mouse | Intraperitoneal | 21 | nih.gov |
Routes of Exposure and Associated Hazards (e.g., Inhalation, Dermal, Ocular)
Exposure to this compound can occur through various routes, including inhalation, dermal contact, and ocular contact. nih.govnj.gov
Inhalation: this compound can affect individuals when breathed in. nj.gov It may cause allergy or asthma symptoms or breathing difficulties if inhaled and can cause respiratory irritation. thermofisher.comfishersci.commedchemexpress.comeuropa.eu Chronic inhalation of cyanide, to which this compound is related, can lead to breathing difficulties, chest pain, vomiting, blood changes, headaches, and enlargement of the thyroid gland. nih.gov
Dermal: Contact with this compound can irritate the skin and produce sores. nih.govnj.govthermofisher.comfishersci.comeuropa.eu It is classified as a Category 2 skin irritant. thermofisher.commedchemexpress.com
Ocular: this compound can cause serious eye irritation. thermofisher.comfishersci.commedchemexpress.comeuropa.eu It is classified as a Category 2 or 2A serious eye damage/eye irritation substance. thermofisher.commedchemexpress.com
Acute exposure to this compound may lead to signs and symptoms such as muscle weakness, irritability, confusion, delirium, convulsions, visual and auditory hallucinations, apnea, and coma. nih.gov Other reported effects include nystagmus, coryza, skin rashes, dermatitis, nausea, vomiting, abdominal cramping, and diarrhea. nih.gov
Subchronic and Chronic Toxicity Investigations
According to available information, this compound has not been extensively tested for other chronic (long-term) health effects. nj.gov Specific target organ toxicity for repeated exposure shows no data available. thermofisher.comchemicalbook.com
Genotoxicity and Mutagenicity Assessments
Based on the available data, there is no information readily available regarding the germ cell mutagenicity of this compound. thermofisher.comchemicalbook.com No data is available for mutagenic effects. fishersci.com
Reproductive and Developmental Toxicology Studies
Information regarding the reproductive and developmental toxicity of this compound is limited. According to information available to the New Jersey Department of Health and Senior Services, this compound has not been tested for its ability to affect reproduction. nj.gov One source indicates reproductive toxicity is classified based on available data, but provides no further details in that section. medchemexpress.com Another source mentions that 1,4-Phenylenediisothiocyanate was given to rats at different developmental stages, resulting in changes in the hepatobiliary system, including dilation, stenosis, or atresia of extrahepatic bile ducts. nih.gov However, this study specifically refers to 1,4-Phenylenediisothiocyanate and its effects on the hepatobiliary system in rats, not a comprehensive reproductive or developmental toxicity study of this compound.
Ecotoxicological Impact and Environmental Fate
This compound can have a significant impact on the environment, particularly aquatic ecosystems. It is considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thermofisher.comfishersci.comfishersci.com
| Organism | Endpoint | Concentration (mg/l) | Exposure Time | Source |
| Daphnia magna (Water flea) | LC50 | 0.077 | 48 hours | chemicalbook.com |
Toxicity to Aquatic Organisms
This compound is classified as very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. tcichemicals.comtcichemicals.comthermofisher.comfishersci.comfishersci.com Studies have investigated its effects on aquatic organisms, including Daphnia magna. Data indicates a toxicity value of 0.077 mg/l after 48 hours of exposure for Daphnia magna. thermofisher.comfishersci.comfishersci.com
Persistence and Degradability in Environmental Compartments
Information regarding the persistence and degradability of this compound in environmental compartments is limited. Available data suggests that this compound is insoluble in water and may persist in the environment. thermofisher.comfishersci.comfishersci.com It is not considered likely to be mobile in the environment due to its low water solubility and propensity to bind to soil particles. thermofisher.comfishersci.com There is no data available on its bioaccumulative potential or mobility in soil based on Log Pow and soil adsorption (Koc) values. tcichemicals.comchemicalbook.com Some sources indicate that the substance may have some potential to bioaccumulate and has a high potential to bioconcentrate. thermofisher.com It is also noted that this compound contains substances known to be hazardous to the environment or not degradable in waste water treatment plants. thermofisher.com
Immunological Reactions and Allergic Sensitization
This compound has been identified as a substance that may cause allergy or asthma symptoms or breathing difficulties if inhaled. tcichemicals.comtcichemicals.comthermofisher.comchemicalbook.com It can also cause skin irritation. tcichemicals.comthermofisher.comfishersci.comfishersci.comchemicalbook.com Symptoms of allergic reaction may include rash, itching, swelling, trouble breathing, tingling of the hands and feet, dizziness, lightheadedness, chest pain, muscle pain, or flushing. thermofisher.comfishersci.comfishersci.com Avoidance of breathing dust, fume, gas, mist, vapors, or spray is recommended as a precautionary measure. tcichemicals.comtcichemicals.comthermofisher.comfishersci.comfishersci.comchemicalbook.com
Clinical Research Perspectives and Future Directions
Historical Clinical Trials and Efficacy Outcomes (excluding dosage specifics)
Historical clinical trials have explored the effectiveness of bitoscanate in treating hookworm infections caused by Ancylostoma and Necator species. nih.gov Studies have indicated its value for large-scale eradication efforts. nih.gov this compound has also shown effectiveness against Giardia and the dwarf tapeworm Hymenolepis nana. nih.gov
Field studies conducted in endemic regions have provided insights into this compound's performance in real-world settings. A survey involving a significant number of individuals considered this compound to be of value for the large-scale eradication of hookworms. nih.gov Research in South Thailand specifically examined this compound in Necator americanus infections. researchgate.net
Analyses of patient cohorts have contributed to understanding this compound's efficacy across different groups. In a survey of patients with mixed infections, the cure rate for hookworms was observed, with variations noted across different age brackets. nih.gov Studies have examined clinical efficacy in hospitalized patients with Necator americanus infection, reporting cure rates and significant egg reduction rates. nih.gov For instance, in one study, a high percentage of patients experienced over 95% egg reduction. nih.gov
Field Studies in Endemic Regions
Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage specifics)
Pharmacokinetics describes how the body interacts with a drug, encompassing absorption, distribution, metabolism, and excretion. msdmanuals.comnih.gov Pharmacodynamics, conversely, focuses on a drug's effects on the body and its mechanism of action. msdmanuals.comnih.gov
This compound is partly absorbed from the gastrointestinal tract after oral administration. nih.gov Studies using radiolabeled this compound in both dogs and humans have shown biphasic renal elimination and a biphasic fall-off in blood concentrations of the radiolabel. nih.gov In humans, urinary excretion was observed to be more delayed, with a greater amount of the radiolabel excreted renally compared to dogs. nih.gov Much of the radiolabel was excreted within 5 days in both species, but the excretion of the remaining amount was protracted. nih.gov After several weeks, a notable percentage of the radiolabel had been excreted in feces and urine in both species, with a small percentage still circulating in the blood in humans. nih.gov
Following administration of radiolabeled this compound to pregnant dogs, a percentage of the dose was found in the fetuses after a certain period. nih.gov Data suggest that a portion of the radiolabel binds to tissues and is only slowly excreted, potentially due to irreversible binding of this compound to biological macromolecules through its isothiocyanate groups. nih.gov The final rates of excretion of the radiolabel appeared to reflect the rates of metabolism and excretion of the endogenous macromolecules to which this compound was bound. nih.gov While the search results confirm tissue distribution and suggest binding to macromolecules, specific metabolites are not explicitly identified in the provided snippets.
Absorption and Excretion Profiles
Strategies for Mitigating Adverse Effects (excluding dosage specifics)
Information regarding specific strategies for mitigating adverse effects of this compound, without reference to dosage specifics or detailed adverse effect profiles, is limited in the provided search results. General approaches to managing drug tolerability often involve dosage adjustments or specific administration protocols msdmanuals.comgoogle.com, which fall outside the scope of this section's constraints. Some research touches upon the concept of selective release of therapeutic agents to decrease undesired toxicity and/or unwanted side effects in the context of targeted therapeutics, which is a broader field and not specifically linked to historical this compound use google.comgoogle.com.
Here is a summary of selected clinical trial and field study findings for this compound:
| Study Type | Patient Cohort / Region | Key Efficacy Outcome | Egg Reduction Rate | Cure Rate |
| Clinical Trial | 30 hospitalized patients with Necator americanus | Cure obtained in a subset of patients. | >95% in 90% of patients nih.gov | 16 out of 30 patients nih.gov |
| Field Survey | 1714 persons | Considered of value for large-scale hookworm eradication. | Not specified | Not specified |
| Field Study | 1395 patients with mixed infection | Highest hookworm cure rate in 10-14 year olds. | Not specified | Varied by age cohort nih.gov |
| Field Study | Endemic Region (South Thailand) | Examined in Necator americanus infection. researchgate.net | Not specified | Not specified |
Note: This table is generated based on the provided text snippets and is intended to be interactive in a digital format.
Drug Repurposing and Combination Therapy Research
Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for identifying new anthelmintic applications for compounds like this compound. dokumen.pubnih.gov This strategy is particularly relevant in the context of neglected tropical diseases, where the development pipeline for new drugs is often limited. nih.govnih.govresearchgate.net
Screening of Approved Drug Libraries for Synergistic Effects
Screening of approved drug libraries is a key approach in identifying compounds with potential anthelmintic activity or those that can act synergistically with existing treatments. This compound has been included in such screenings. For example, an evaluation of a library of 1600 FDA-approved drugs against Ancylostoma ceylanicum larvae and adult stages, as well as Trichuris muris and Heligmosomoides polygyrus in vitro and in vivo, included this compound. nih.govresearchgate.net In this study, this compound demonstrated high activity against hookworm in vivo. nih.gov Another screening of an FDA-approved drug library against Strongyloides ratti larvae and adult worms in vitro also included this compound, which showed activity against S. ratti larvae. nih.govresearchgate.net
These screenings help to identify potential candidates for further investigation, including those that might exhibit synergistic effects when combined with other drugs. The rationale behind screening in the presence of a resistant-to antibiotic is to identify agents that can act synergistically. nih.gov
Identification of Novel Therapeutic Combinations
Research into novel therapeutic combinations involving this compound is driven by the need for more effective treatments and to combat the development of drug resistance. While specific detailed studies on novel combinations with this compound are less extensively documented in the provided context, the general principle of identifying synergistic interactions through library screening (as discussed in 6.4.1) directly supports the identification of potential drug combinations. nih.gov The aim is to find combinations that offer enhanced efficacy, broader spectrum activity, or overcome resistance mechanisms. wdh.ac.id The potential for combination therapy is also highlighted in the context of treating parasitic infections in aquaculture, where combining natural and synthetic drugs might be beneficial. researchgate.net
Development of this compound Derivatives with Improved Therapeutic Indices
The development of derivatives of existing anthelmintics, including this compound, is a strategy to potentially improve their therapeutic indices, which relate to the balance between efficacy and toxicity. google.com While the provided information does not detail specific this compound derivatives, the general concept of chemical optimization of lead candidates identified from screenings is a crucial step in drug development. nih.gov Creating bioconjugates of active agents with biopolymers using linkers like isocyanates can potentially enhance properties such as specificity, selectivity, affinity, or therapeutic index compared to the free drug. google.com This approach could be relevant for this compound, which contains isothiocyanate groups. ontosight.aimedchemexpress.com
Advanced Research on this compound's Mechanism of Action in Parasitic Systems
Understanding the detailed mechanism of action of this compound in parasitic systems is crucial for rational drug design and the development of new derivatives or combination therapies. This compound is known to function by interfering with the oxidative phosphorylation process in parasites, ultimately leading to their death. annualreviews.orgontosight.ai This mechanism involves direct contact with the parasites and inhibition of oxidative phosphorylation in the mitochondria. annualreviews.org Further advanced research could delve deeper into the specific molecular targets within the parasite's mitochondria and the biochemical pathways affected by this compound. While the provided texts mention its known mechanism, they also implicitly suggest that for some anthelmintics, the mode of action is not yet well understood, indicating a need for continued research in this area for various compounds, potentially including a more in-depth look at this compound beyond the general inhibition of oxidative phosphorylation. annualreviews.orgflvc.org
Translational Research for New Anthelmintic Applications
Translational research aims to bridge the gap between basic research findings and their application in clinical settings. For this compound, translational research would involve taking insights from in vitro screenings, mechanism of action studies, and derivative development towards evaluating its potential for treating specific parasitic infections in humans or animals. The inclusion of this compound in screenings against Ancylostoma ceylanicum and Strongyloides ratti represents a step in this direction, evaluating its activity against relevant parasite species. nih.govnih.govresearchgate.net Further translational research would involve preclinical studies in animal models and, if promising, clinical trials to assess its efficacy and safety for new anthelmintic applications. nih.gov The historical use of this compound for human hookworms provides a foundation for exploring its utility against other helminths or in different contexts. annualreviews.org
Q & A
Basic: What are the key physicochemical properties of Bitoscanate relevant to pharmacological research?
Answer:
this compound (C12H7Cl2NO3S) is a nitroaromatic compound with structural analogs in antiparasitic agents. Key properties include solubility in organic solvents (e.g., DMSO), stability under acidic conditions, and a molecular weight of 316.16 g/mol. Researchers should prioritize purity verification via HPLC (>95%) and spectroscopic characterization (NMR, FT-IR) to ensure batch consistency. Stability studies under varying temperatures (4°C–37°C) and pH levels (2.0–7.4) are critical for in vitro/in vivo reproducibility .
Basic: What validated synthesis protocols exist for this compound, and how can purity be confirmed?
Answer:
Synthesis typically involves nitration of benzimidazole derivatives followed by sulfonation. A validated protocol includes refluxing 2-chlorobenzimidazole with nitric acid (65%) at 80°C for 6 hours, followed by purification via column chromatography. Purity confirmation requires dual methods:
- Quantitative : HPLC with UV detection (λ = 254 nm, retention time 8.2 min).
- Qualitative : Mass spectrometry (ESI-MS) for molecular ion peaks (m/z 317 [M+H]+).
Document all synthetic intermediates and byproducts to address batch variability .
Advanced: How to design dose-response studies for this compound while minimizing off-target effects?
Answer:
Use a PICOT framework :
- Population : In vitro parasite models (e.g., Schistosoma mansoni).
- Intervention : this compound concentrations (0.1–100 µM).
- Comparison : Praziquantel (positive control) + vehicle control.
- Outcome : LC50 calculation via probit analysis.
- Time : 24–72 hr exposure.
Include counter-screens for mammalian cell cytotoxicity (e.g., HepG2 cells) and cytochrome P450 inhibition assays to assess specificity. Replicate experiments across three independent labs to validate dose-response curves .
Advanced: How can researchers resolve contradictions in toxicological data between in vitro and in vivo studies?
Answer:
Contradictions often arise from metabolic activation differences. Apply a three-step framework :
Comparative metabolomics : Identify hepatic metabolites (e.g., glutathione conjugates) via LC-MS.
Species-specific modeling : Use humanized CYP450 murine models to bridge in vitro-in vivo gaps.
Temporal analysis : Measure time-dependent toxicity (e.g., ROS generation at 6 hr vs. 24 hr).
Statistical tools like Bayesian meta-analysis can quantify uncertainty across studies .
Advanced: What experimental models best assess this compound’s environmental impact?
Answer:
Adopt a multi-trophic approach :
- Aquatic : Daphnia magna acute toxicity (48-hr EC50).
- Terrestrial : Earthworm (Eisenia fetida) reproduction assays.
- Microbial : Soil microbiome diversity analysis (16S rRNA sequencing pre/post-exposure).
Use OECD Guidelines 202 and 222 for standardized protocols. Include abiotic degradation studies (hydrolysis/photolysis half-life) under simulated environmental conditions .
Methodological: How to apply the PICOT framework to clinical trials investigating this compound’s efficacy?
Answer:
- P : Adult patients with soil-transmitted helminthiasis (n ≥ 200, stratified by parasite load).
- I : this compound 200 mg/day × 3 days.
- C : Albendazole 400 mg single dose.
- O : Fecal egg reduction rate (FERR) at day 14 (± 95% CI).
- T : Follow-up at 14 and 30 days.
Power calculations (α = 0.05, β = 0.2) and intention-to-treat (ITT) analysis are mandatory. Pre-register trials on ClinicalTrials.gov to reduce reporting bias .
Methodological: How to ensure reproducibility in this compound pharmacokinetic studies?
Answer:
- Sample preparation : Standardize plasma extraction (acetonitrile precipitation, 1:3 v/v).
- Analytical validation : Intra-/inter-day precision (CV < 15%), LLOQ = 5 ng/mL.
- Cross-lab calibration : Share reference standards and chromatographic conditions (C18 column, 0.1% formic acid mobile phase).
Publish raw chromatograms and mass spectra in supplementary materials .
Methodological: What statistical approaches are robust for longitudinal this compound efficacy data?
Answer:
- Mixed-effects models : Account for repeated measures (time) and random effects (patient variability).
- Survival analysis : Kaplan-Meier curves for parasite clearance rates.
- Adjustment for covariates : Body weight, baseline eosinophil count.
Use R packages (lme4, survival) or SAS PROC MIXED. Report effect sizes with 95% confidence intervals, not just p-values .
Data Analysis: How to address conflicting in vitro potency vs. in vivo efficacy data for this compound?
Answer:
- Mechanistic deconvolution : Apply transcriptomics (RNA-seq) to identify resistance pathways in parasites.
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma concentrations (AUC0–24) to parasite motility inhibition.
- In silico docking : Compare this compound binding affinity to β-tubulin isoforms across species.
Triangulate findings using Hill slopes and Emax models to quantify potency shifts .
Data Analysis: What are best practices for conducting meta-analyses on this compound’s safety profile?
Answer:
- Search strategy : PRISMA-compliant protocol (PubMed, EMBASE, Cochrane Library; keywords: "this compound" + "adverse events").
- Risk of bias : Use ROBINS-I tool for non-randomized studies.
- Quantitative synthesis : Random-effects models (DerSimonian-Laird) to pool incidence rates of hepatotoxicity (Grade ≥ 3).
Perform subgroup analyses by region and patient age. Publish forest plots and I² statistics to quantify heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
